molecular formula C16H21Cl3N2O2 B2648453 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide CAS No. 357387-81-6

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2648453
CAS No.: 357387-81-6
M. Wt: 379.71
InChI Key: ZTMJPTGKJORMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C16H21Cl3N2O2 It is characterized by the presence of a benzamide group, a trichloromethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethylmorpholine with a suitable chlorinating agent, such as thionyl chloride, to introduce the trichloromethyl group.

    Coupling Reaction: The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

The reaction conditions generally include:

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Reaction Time: The reactions usually proceed over several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is unique due to the presence of the 2,6-dimethylmorpholine ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research.

Properties

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N2O2/c1-10-6-4-5-7-13(10)14(22)20-15(16(17,18)19)21-8-11(2)23-12(3)9-21/h4-7,11-12,15H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMJPTGKJORMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.